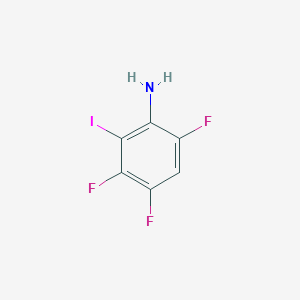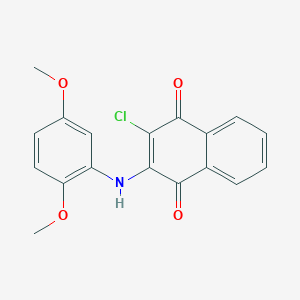
2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone is an organic compound with the molecular formula C18H14ClNO4 It is a derivative of naphthoquinone, characterized by the presence of a chloro group and a 2,5-dimethoxyanilino substituent
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
Mode of Action
The mode of action of 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone It is known that naphthoquinone derivatives, which this compound is a part of, exhibit their biological activity due to their redox and acid-base properties . These properties can be modulated synthetically, allowing these compounds to act as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .
Biochemical Pathways
Given the general properties of naphthoquinone derivatives, it is likely that this compound interacts with multiple biochemical pathways, particularly those involving redox reactions .
Result of Action
The molecular and cellular effects of This compound It has been observed that halogen derivatives of 1,4-naphthoquinone, which this compound is a part of, exhibit strong activity against certain microorganisms . For instance, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone showed strong activity against Candida krusei, with an MIC of 2 µg/mL .
Safety and Hazards
Zukünftige Richtungen
Naphthoquinone derivatives, including 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone, could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The study of structure–activity relationships is very important in the search for new antimicrobial drugs due to the limited therapeutic arsenal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2,5-dimethoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Oxidized naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,4-naphthoquinone: Lacks the 2,5-dimethoxyanilino substituent.
3-(2,5-Dimethoxyanilino)-1,4-naphthoquinone: Lacks the chloro group.
2,3-Dichloro-1,4-naphthoquinone: Contains an additional chloro group.
Uniqueness: 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone is unique due to the presence of both the chloro and 2,5-dimethoxyanilino substituents, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-chloro-3-(2,5-dimethoxyanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-10-7-8-14(24-2)13(9-10)20-16-15(19)17(21)11-5-3-4-6-12(11)18(16)22/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINQNFUFPGLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
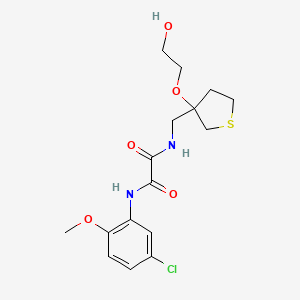
![N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2601456.png)
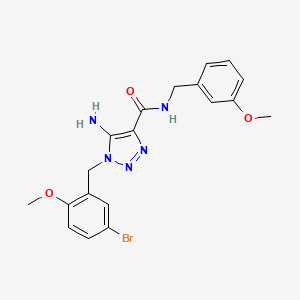
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2601460.png)
![2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2601462.png)
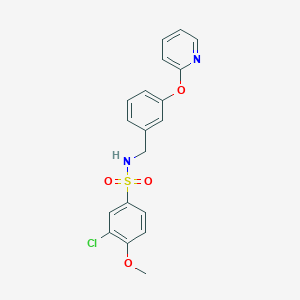
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/new.no-structure.jpg)
![(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide](/img/structure/B2601465.png)
![5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2601469.png)
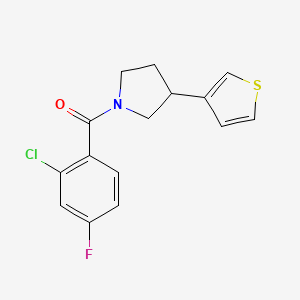
![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)

![2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2601475.png)
